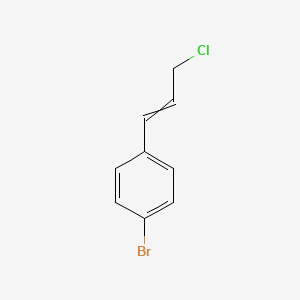
1-Bromo-4-(3-chloro-propenyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloroprop-1-en-1-yl group is attached to the fourth carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-iodobenzene with 3-chloropropene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of 1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the 3-chloroprop-1-en-1-yl group can undergo addition reactions with halogens, hydrogen, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen gas in the presence of a catalyst, are typical reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Addition: Products include dihalides or hydrogenated derivatives.
Oxidation: Products include epoxides or other oxidized forms.
Scientific Research Applications
1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The double bond in the 3-chloroprop-1-en-1-yl group can participate in addition reactions, leading to the formation of new compounds. These interactions are facilitated by the electronic properties of the benzene ring and the attached functional groups .
Comparison with Similar Compounds
Similar Compounds
1-BROMO-4-(PROP-1-EN-1-YL)BENZENE: Similar structure but lacks the chlorine atom in the prop-1-en-1-yl group.
1-CHLORO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE: Similar structure but has a chlorine atom instead of a bromine atom on the benzene ring.
1-BROMO-4-(3-BROMOPROP-1-EN-1-YL)BENZENE: Similar structure but has a bromine atom instead of a chlorine atom in the prop-1-en-1-yl group.
Uniqueness
1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-bromo-4-(3-chloroprop-1-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBPNFKLPDFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
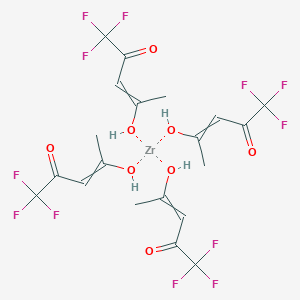
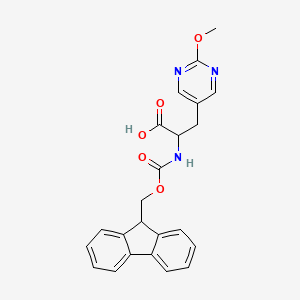
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)
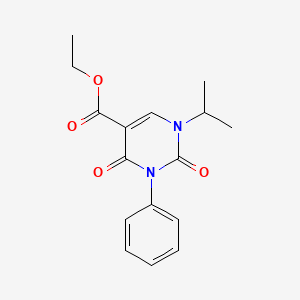
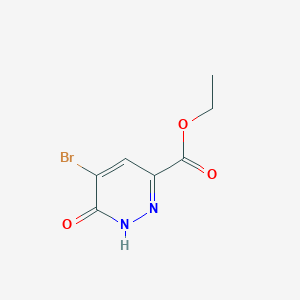
![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
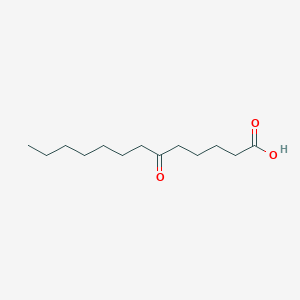
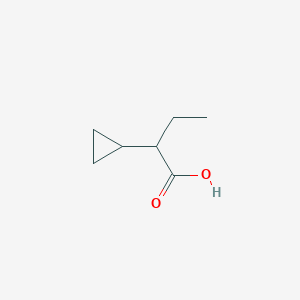
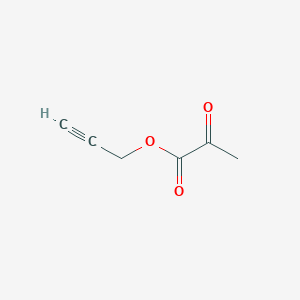
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
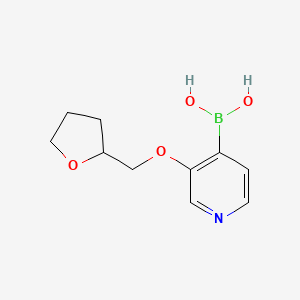
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
